GL189

Description

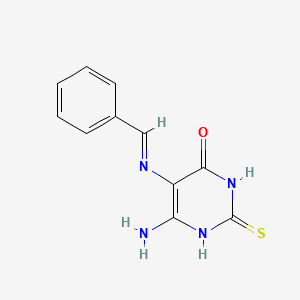

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-(benzylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4OS/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-6H,(H4,12,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKOXVNKDMWWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356477 | |

| Record name | AC-907/34129012 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64232-83-3 | |

| Record name | AC-907/34129012 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the Schiff base, 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol. This document details the probable synthetic route, a generalized experimental protocol based on analogous chemical transformations, and the expected characterization data. The information herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol, a pyrimidine derivative, belongs to the class of compounds known as Schiff bases. These compounds, characterized by the azomethine group (-C=N-), are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which can include antimicrobial, antiviral, and anticancer properties. The synthesis of this particular molecule involves the formation of a Schiff base from a diamino pyrimidine precursor.

Synthesis Pathway

The most probable and chemically sound method for the synthesis of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol is through the condensation reaction of 5,6-diamino-2-thiouracil with benzaldehyde. This reaction forms the characteristic imine bond of the Schiff base.

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol. This procedure is based on established methods for the synthesis of related pyrimidine Schiff bases. Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

-

5,6-diamino-2-thiouracil

-

Benzaldehyde

-

Ethanol (or another suitable solvent like methanol or acetic acid)

-

Glacial acetic acid (catalytic amount, optional)

Procedure:

-

Dissolution of Reactant: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5,6-diamino-2-thiouracil (1 equivalent) in a suitable volume of ethanol. Gentle heating may be required to achieve complete dissolution.

-

Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1 equivalent) dropwise at room temperature.

-

Catalyst Addition (Optional): A catalytic amount of glacial acetic acid (e.g., 2-3 drops) can be added to the reaction mixture to facilitate the condensation.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The solid product that precipitates out is collected by filtration.

-

Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

-

Drying: The purified product is dried under vacuum to yield 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol.

Caption: Generalized experimental workflow for the synthesis.

Data Presentation

The following tables summarize the key physicochemical properties and the expected analytical data for 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₄OS |

| Molecular Weight | 246.29 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | 64232-83-3 |

Table 2: Expected Analytical and Spectroscopic Data

| Analysis | Expected Data |

| Melting Point (°C) | To be determined experimentally. |

| Yield (%) | To be determined experimentally. |

| ¹H NMR | Peaks corresponding to aromatic protons of the benzylidene group, the amino group protons, and the pyrimidine ring protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring, the benzylidene group, and the imine carbon. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H (amino), C=O (amide), C=N (imine), and C=S (thioamide) functional groups. |

| Mass Spectrometry | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. |

Conclusion

This technical guide outlines the synthesis of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol. The provided synthetic route and experimental protocol, derived from analogous reactions, offer a solid foundation for its preparation in a laboratory setting. The successful synthesis and characterization of this compound will enable further investigation into its potential biological activities and applications in drug development. It is recommended that researchers perform thorough characterization to confirm the structure and purity of the synthesized compound.

An In-Depth Technical Guide to the Physicochemical Properties of Pyrimidine Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of pyrimidine Schiff bases, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details experimental protocols for the characterization of these compounds and presents key quantitative data in a structured format to facilitate comparison and analysis.

Introduction

Pyrimidine Schiff bases are a class of organic compounds characterized by the presence of a pyrimidine ring and an azomethine (-C=N-) group. The pyrimidine nucleus is a fundamental component of nucleic acids, and its derivatives have been extensively explored for their therapeutic potential. The incorporation of the imine functionality of a Schiff base often enhances the biological activity of the parent pyrimidine molecule, leading to a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. A thorough understanding of their physicochemical properties is paramount for the rational design and development of novel therapeutic agents.

Core Physicochemical Properties

The physicochemical properties of pyrimidine Schiff bases are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties, including melting point, lipophilicity, solubility, and stability, influence their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as their interaction with biological targets.

Melting Point

The melting point of a compound is a fundamental physical property that provides an indication of its purity and the strength of its crystal lattice. The melting points of pyrimidine Schiff bases can vary widely depending on the nature and position of substituents on both the pyrimidine and the aromatic rings.

| Compound/Substituent | Melting Point (°C) | Reference |

| 4-[4′-(4″-methoxybenzoyloxy)benzylideneaminophenyl]-6-(4′-chlorophenyl)-2-oxo-1,2-dihydropyrimidine | 216 | [1] |

| 1,12-Bis{4′-[6-(4″-chlorophenyl)-2-thioxo-1,2-dihydropyrimidin-4-yl]anilinebenzylidine-4-oxy}dodecane | 222 | [1] |

| 1,3-Bis{4′-[6-(4″-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl]anilinebenzylidine-4-oxy} propane | 266 | [1] |

| 1,3-Bis{4′-[6-(4″-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-4-yl]anilinebenzylidine-4-oxy} propane | >300 | [1] |

| 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | 187-188 |

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter that describes the distribution of a compound between a nonpolar (lipid) and a polar (aqueous) phase. It significantly influences a drug's ability to cross biological membranes. For oral drug candidates, a balanced LogP is essential for good absorption and distribution. The ideal LogP value for a drug intended for gastrointestinal absorption is typically in the range of 1.35 to 1.8, while a LogP of around 2 is often targeted for drugs needing to cross the blood-brain barrier.[2]

| Compound | Predicted LogP | Reference |

| Pyrimidine | -0.40 | [3] |

Solubility

Aqueous solubility is a critical factor for drug efficacy, as a compound must be in solution to be absorbed and to interact with its biological target. Low solubility can lead to poor bioavailability and challenging formulation development. The solubility of pyrimidine Schiff bases is influenced by their crystalline structure, molecular weight, and the presence of polar functional groups capable of hydrogen bonding.

Quantitative solubility data for a broad range of pyrimidine Schiff bases is not extensively tabulated in the literature. Experimental determination is crucial for each new compound.

Stability

The chemical stability of a drug substance is its ability to resist changes in its chemical and physical properties over time under various environmental conditions such as pH and temperature. The imine bond in Schiff bases can be susceptible to hydrolysis, particularly under acidic conditions. Stability studies are therefore essential to determine the optimal storage conditions and shelf-life of these compounds.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of pyrimidine Schiff bases.

Synthesis of Pyrimidine Schiff Bases (General Procedure)

A common method for the synthesis of pyrimidine Schiff bases involves the condensation reaction between an aminopyrimidine and a substituted aldehyde.

Workflow for the Synthesis of Pyrimidine Schiff Bases

References

An In-Depth Technical Guide to 1H and 13C NMR Data for Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document offers a structured presentation of NMR data, detailed experimental protocols, and visualizations of relevant metabolic pathways to serve as a valuable resource for researchers in the field.

1H and 13C NMR Data of Pyrimidine Derivatives

The chemical shifts in ¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In pyrimidine derivatives, the positions of the nitrogen atoms and the nature and position of substituents significantly influence the chemical shifts of the ring protons and carbons.

Unsubstituted Pyrimidine

The parent pyrimidine ring is a diasine with nitrogen atoms at positions 1 and 3. This arrangement leads to a distinct pattern of electron density and, consequently, characteristic NMR signals.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | 9.26 | 158.5 |

| 4 | 8.78 | 157.0 |

| 5 | 7.36 | 121.5 |

| 6 | 8.78 | 157.0 |

Table 1: ¹H and ¹³C NMR chemical shifts for unsubstituted pyrimidine. Data is typically acquired in CDCl₃.

Monosubstituted Pyrimidines

The introduction of a single substituent to the pyrimidine ring alters the chemical shifts of the remaining ring protons and carbons. The magnitude and direction of these changes depend on the electronic properties (electron-donating or electron-withdrawing) and the position of the substituent.

| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2-Aminopyrimidine | 2 | - | 163.5 |

| 4 | 8.35 | 158.9 | |

| 5 | 6.60 | 110.2 | |

| 6 | 8.35 | 158.9 | |

| 4-Aminopyrimidine [1][2] | 2 | 8.55 | 156.0 |

| 4 | - | 164.0 | |

| 5 | 6.55 | 108.0 | |

| 6 | 8.20 | 152.0 | |

| Pyrimidine-5-carboxylic acid [3][4] | 2 | 9.30 | 160.2 |

| 4 | 9.15 | 158.1 | |

| 5 | - | 123.5 | |

| 6 | 9.15 | 158.1 | |

| COOH | - | 166.0 |

Table 2: ¹H and ¹³C NMR chemical shifts for selected monosubstituted pyrimidines. Solvent and reference standards may vary between sources.

Disubstituted and Fused Pyrimidines

The NMR spectra of more complex pyrimidine derivatives, such as those with multiple substituents or fused ring systems, exhibit more intricate patterns. The data below provides examples for a few such compounds.

| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazolo[1,5-a]pyrimidine | 2 | 8.10 | 145.0 |

| 3 | 6.50 | 95.0 | |

| 5 | 8.80 | 150.0 | |

| 6 | 7.00 | 108.0 | |

| 7 | 8.50 | 148.0 | |

| 2,4-Diaminopyrimidine | 2 | - | 164.0 |

| 4 | - | 164.0 | |

| 5 | 5.80 | 95.0 | |

| 6 | 7.80 | 159.0 |

Table 3: ¹H and ¹³C NMR chemical shifts for selected disubstituted and fused pyrimidines. The specific substitution patterns and experimental conditions will significantly affect these values.

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR data is crucial for accurate structure elucidation. The following sections outline a detailed methodology for the NMR analysis of pyrimidine derivatives.

Sample Preparation

Proper sample preparation is the first step towards obtaining a high-resolution NMR spectrum.

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

-

Sample Amount: For a standard 5 mm NMR tube, a sample amount of 5-25 mg is typically required for ¹H NMR, while ¹³C NMR may require 20-100 mg for a good signal-to-noise ratio within a reasonable time.

-

Solvent Selection: Choose a deuterated solvent in which the pyrimidine derivative is sufficiently soluble. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), and Deuterium oxide (D₂O). The choice of solvent can influence the chemical shifts.

-

Sample Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial before transferring it to the NMR tube. This allows for better mixing and ensures complete dissolution.

-

Filtration: If any solid particles are present after dissolution, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent shimming issues.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents and is set to 0.00 ppm. For aqueous solutions, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be used.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized depending on the instrument and the sample.

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct positioning within the magnet. Insert the sample into the spectrometer.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp and symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used for routine spectra to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most pyrimidine derivatives.

-

Acquisition Time (at): Typically set to 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for qualitative ¹H NMR. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (ns): For a sufficient concentration, 8 to 16 scans are often enough. For more dilute samples, more scans will be required to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program is used to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: A spectral width of 0 to 200 ppm is typically used for pyrimidine derivatives.

-

Acquisition Time (at): An acquisition time of 1-2 seconds is common.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. Non-protonated carbons often have longer relaxation times and may require a longer delay for accurate integration.

-

Number of Scans (ns): The number of scans for ¹³C NMR is significantly higher than for ¹H NMR due to the low natural abundance of the ¹³C isotope. It can range from several hundred to several thousand scans depending on the sample concentration.

-

Data Processing and Presentation

-

Fourier Transformation: The raw free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phase Correction: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (e.g., TMS at 0.00 ppm).

-

Peak Picking and Integration: The peaks are identified, and their chemical shifts are reported. For ¹H NMR, the integral of each peak, which is proportional to the number of protons it represents, is determined.

When reporting NMR data, it is essential to include the spectrometer frequency, the solvent used, and the chemical shifts (in ppm) for each signal, along with its multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), integration (for ¹H NMR), and coupling constants (J in Hz).

Signaling Pathways and Experimental Workflows

Understanding the metabolic context of pyrimidine derivatives is crucial for drug development. The following diagrams, created using Graphviz, illustrate key pyrimidine-related pathways and a typical experimental workflow for NMR analysis.

References

The Versatility of Pyrimidine Scaffolds: A Technical Guide to Their Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic aromatic compound, stands as a cornerstone in medicinal chemistry, underpinning the development of a vast array of therapeutic agents. Its inherent ability to mimic the endogenous purine and pyrimidine bases allows for critical interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of pyrimidine derivatives, focusing on their applications in oncology, virology, microbiology, and inflammatory diseases. The content herein is curated to provide drug development professionals with a comprehensive understanding of the quantitative data, experimental methodologies, and underlying mechanisms of action associated with these versatile compounds.

Anticancer Applications: Targeting the Hallmarks of Cancer

Pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily by interfering with nucleic acid synthesis and cell signaling pathways crucial for tumor growth and proliferation.[1] Their structural similarity to endogenous nucleobases allows them to act as antimetabolites, effectively disrupting DNA and RNA synthesis in rapidly dividing cancer cells.[1] Furthermore, substituted pyrimidines have been successfully designed to inhibit key kinases involved in oncogenic signaling cascades.[2]

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity of various pyrimidine derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Amelanotic Melanoma) | 24.4 | |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanotic Melanoma) | 25.4 | |

| Pyrido[2,3-d]pyrimidine | Compound 2a | A549 (Lung Carcinoma) | 42 | [3] |

| Pyrido[2,3-d]pyrimidine | Compound 2f | A549 (Lung Carcinoma) | 47.5 | [3] |

| Pyrimido[1,2-b]pyridazin-2-one | Compound 1 | HCT-116 (Colon Carcinoma) | 49.35 | [4] |

| Pyrimido[1,2-b]pyridazin-2-one | Compound 1 | MCF-7 (Breast Adenocarcinoma) | 69.32 | [4] |

| Thiazolo[3,2-a]pyrimidine | Compound 4c | - | 0.23 (Topo II inhibition) | [5] |

| 5-Trifluoromethylpyrimidine | Compound 9u | A549 (Lung Carcinoma) | 0.35 | [6] |

| 5-Trifluoromethylpyrimidine | Compound 9u | MCF-7 (Breast Adenocarcinoma) | 3.24 | [6] |

| 5-Trifluoromethylpyrimidine | Compound 9u | PC-3 (Prostate Cancer) | 5.12 | [6] |

| Tetralin-6-yl pyrimidine | Compound 1 | HepG2 (Liver Cancer) | 8.66 µg/ml | [7] |

| Tetralin-6-yl pyrimidine | Compound 2 | HepG2 (Liver Cancer) | 7.11 µg/ml | [7] |

| Tetralin-6-yl pyrimidine | Compound 3 | HepG2 (Liver Cancer) | 5.50 µg/ml | [7] |

| Tetralin-6-yl pyrimidine | Compound 3 | Breast Cancer | 7.29 µg/ml | [7] |

Key Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a common driver in many cancers.[1][8] Pyrimidine derivatives have been instrumental in the development of EGFR tyrosine kinase inhibitors (TKIs), which block the downstream signaling cascade.[1][2]

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based TKIs.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10]

Workflow for MTT Assay

Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives and a vehicle control.

-

MTT Addition: After the desired incubation period (typically 24, 48, or 72 hours), add MTT solution (5 mg/mL in sterile PBS, diluted 1:10 in culture medium) to each well and incubate for 4-6 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

Antiviral Applications: Inhibiting Viral Replication

Pyrimidine nucleoside analogs are a critical class of antiviral drugs that function by inhibiting viral DNA or RNA synthesis.[11] These compounds mimic natural nucleosides and are incorporated into the growing viral nucleic acid chain, leading to chain termination.

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives

The following table presents the antiviral activity of selected pyrimidine nucleoside analogs against different viruses, expressed as IC50 (50% inhibitory concentration) or EC50 (50% effective concentration) values.

| Compound | Virus | Activity Metric | Value (µM) | Reference |

| Compound 2i | Influenza A (H1N1) | IC50 | 57.5 | [12] |

| Compound 5i | Influenza A (H1N1) | IC50 | 24.3 | [12] |

| Compound 11c | Influenza A (H1N1) | IC50 | 29.2 | [12] |

| 9-deazaneplanocin A | HIV-1 | EC50 | 2.0 | [13] |

Mechanism of Action: Inhibition of Viral Polymerase

Pyrimidine-based antiviral drugs, after intracellular phosphorylation to their active triphosphate form, compete with natural deoxynucleoside triphosphates for incorporation into the viral DNA by the viral DNA polymerase. Once incorporated, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus terminating the elongation of the DNA chain.

Viral Replication Inhibition by Pyrimidine Analogs

Caption: Mechanism of viral replication inhibition by pyrimidine nucleoside analogs.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[13][14]

Detailed Methodology:

-

Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., MDCK for influenza virus) in 12-well plates.[14]

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Infection: Infect the cell monolayers with the virus dilutions in the presence and absence of various concentrations of the pyrimidine derivative.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) to restrict virus spread to adjacent cells.[14]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 18-20 hours for influenza).[15]

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet or through immunostaining) to visualize and count the plaques.[15]

-

Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the untreated virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Antimicrobial Applications: Disrupting Bacterial Growth

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanisms of action often involve the inhibition of essential metabolic pathways, such as folate synthesis, or interference with cell wall integrity.

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

The following table summarizes the in vitro antimicrobial activity of different pyrimidine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidinone-5-carbonitrile | Compound 30 | S. aureus | 1.42 (IC50) | [16] |

| Pyrimidinone-5-carbonitrile | Compound 30 | E. coli | 9.50 (IC50) | [16] |

| Diphenyl ether derivative | Compound 33 | F. tularensis | 0.000015 (MIC90) | [17] |

| Diphenyl ether derivative | Compound 35 | S. aureus | 39 | [17] |

| Diphenyl ether derivative | Compound 36 | S. aureus | 2 | [17] |

| Pyrimidine derivative | VMA–13–06 | S. aureus | 32 | [8] |

| Pyrimidine derivative | VMA–13–06 | E. coli | 64 | [8] |

| Pyrimidine derivative | VMA–13–06 | K. pneumonia | 64 | [8] |

Mechanism of Action: Inhibition of Bacterial Dihydrofolate Reductase (DHFR)

A key target for antimicrobial pyrimidine derivatives is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial cell death.

Inhibition of Bacterial Folate Synthesis

Caption: Inhibition of the bacterial folate synthesis pathway by pyrimidine derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined by a broth microdilution or agar dilution method, following standardized procedures such as those from the Clinical and Laboratory Standards Institute (CLSI).[18][19]

Detailed Methodology (Broth Microdilution):

-

Compound Preparation: Prepare serial twofold dilutions of the pyrimidine derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[11]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[18]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[11]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11][20] This can be assessed visually or by measuring the optical density.

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.[14][21]

Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives

The following table presents the in vitro and in vivo anti-inflammatory activity of various pyrimidine derivatives.

| Compound Class | Derivative Example | Assay | Activity Metric | Value | Reference |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | COX-2 Inhibition | IC50 (µmol) | 0.36 | [14] |

| Pyrazolo[3,4-d]pyrimidine | Compound 9 | COX-2 Inhibition | IC50 (µmol) | 0.29 | [14] |

| Pyrimidine derivative | Compound 5 | COX-2 Inhibition | IC50 (µmol) | 0.04 | [14] |

| Pyrimidine derivative | Compound 6 | COX-2 Inhibition | IC50 (µmol) | 0.04 | [14] |

| Morpholinopyrimidine | Compound V4 | NO Production Inhibition | - | Significant reduction | [21] |

| Morpholinopyrimidine | Compound V8 | NO Production Inhibition | - | Significant reduction | [21] |

| Pyrimidine derivative | - | Carrageenan-induced paw edema | % Inhibition | Varies | [22] |

Key Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[6][23] Its activation leads to the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Certain pyrimidine derivatives can inhibit this pathway, thereby reducing the inflammatory response.

Caption: The NF-κB signaling pathway and its inhibition by pyrimidine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.[7][12]

Detailed Methodology:

-

Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., diclofenac), and test groups receiving different doses of the pyrimidine derivative.[12]

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.[12]

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[12]

-

Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 0.5, 1, 2, 3, and 5 hours) after carrageenan injection using a plethysmometer.[12]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[12]

Conclusion

The pyrimidine scaffold continues to be a prolific source of novel therapeutic agents with diverse applications. The data and protocols presented in this guide highlight the significant potential of pyrimidine derivatives in addressing a range of diseases. For researchers and drug development professionals, a deep understanding of the structure-activity relationships, mechanisms of action, and appropriate experimental methodologies is paramount for the successful design and development of the next generation of pyrimidine-based drugs. The continued exploration of this versatile heterocyclic system promises to yield even more effective and targeted therapies in the future.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. ijres.org [ijres.org]

- 5. In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants | Journal of Biological Research - Bollettino della Società Italiana di Biologia Sperimentale [pagepressjournals.org]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. m.youtube.com [m.youtube.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influenza virus plaque assay [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. google.com [google.com]

- 20. youtube.com [youtube.com]

- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 22. m.youtube.com [m.youtube.com]

- 23. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Antimicrobial Potential of Pyrimidine Schiff Bases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, pyrimidine Schiff bases have emerged as a promising class of compounds exhibiting a broad spectrum of antimicrobial activities. This technical guide provides an in-depth overview of the synthesis, antimicrobial evaluation, and proposed mechanisms of action of these versatile molecules, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts: The Antimicrobial Activity of Pyrimidine Schiff Bases

Pyrimidine, a fundamental heterocyclic structure found in nucleic acids, serves as a privileged scaffold in medicinal chemistry.[1][2][3][4][5] When condensed with primary amines to form Schiff bases (compounds containing an azomethine or imine group, -C=N-), the resulting molecules often display enhanced biological activities, including potent antimicrobial effects.[1][2][5] The imine group is considered a crucial pharmacophore, and its presence in the pyrimidine framework can lead to compounds that selectively inhibit microbial growth.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of pyrimidine Schiff bases is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various pyrimidine Schiff bases against a range of bacterial and fungal strains, as reported in the scientific literature.

Table 1: Antibacterial Activity of Pyrimidine Schiff Bases (MIC in µg/mL)

| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Compound 1 | 31.25 | 0.83 | - | - | [2] |

| Compound q1 | - | 0.83 µmol/mL | - | - | [2] |

| Compound q16 | - | - | 0.77 µmol/mL | - | [2] |

| Compound III | - | - | - | - | [5] |

| Amine 2 | - | - | - | - | [6] |

| Imine 3 | - | - | - | - | [6] |

Note: Some values are reported in µmol/mL and are indicated as such.

Table 2: Antifungal Activity of Pyrimidine Schiff Bases (MIC in µg/mL)

| Compound ID | Candida albicans | Aspergillus niger | Reference |

| Compound q1 | 0.41 µmol/mL | - | [2] |

| Compound q19 | 0.41 µmol/mL | - | [2] |

| Compound q20 | - | 0.36 µmol/mL | [2] |

Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for the synthesis of pyrimidine Schiff bases and the evaluation of their antimicrobial properties.

Synthesis of Pyrimidine Schiff Bases

A common and effective method for the synthesis of pyrimidine Schiff bases involves the condensation reaction between a pyrimidine derivative containing a primary amino group and an appropriate aldehyde or ketone.

General Synthesis Procedure:

-

Dissolution: Dissolve the selected amino-pyrimidine derivative in a suitable solvent, such as ethanol or methanol.

-

Addition of Carbonyl Compound: To this solution, add an equimolar amount of the desired aldehyde or ketone.

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to facilitate the reaction.

-

Reflux: Heat the reaction mixture under reflux for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized pyrimidine Schiff bases can be determined using standardized methods such as the broth microdilution method or the Kirby-Bauer disk diffusion assay.

Broth Microdilution Method for MIC Determination:

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and add it to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Kirby-Bauer Disk Diffusion Method:

This method provides a qualitative assessment of antimicrobial activity.

-

Preparation of Microbial Lawn: A standardized microbial suspension is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Application of Disks: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Visualizing Key Processes

Graphical representations are invaluable for understanding complex scientific workflows and biological pathways. The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and screening of pyrimidine Schiff bases and a proposed mechanism of their antimicrobial action.

Caption: A generalized workflow for the synthesis and antimicrobial screening of pyrimidine Schiff bases.

Proposed Mechanism of Antimicrobial Action

While the exact mechanisms of action for all pyrimidine Schiff bases are not fully elucidated, a significant body of evidence from molecular docking studies suggests that these compounds may exert their antimicrobial effects by inhibiting essential bacterial enzymes.[7][8] Key targets include DNA gyrase and dihydrofolate reductase (DHFR), enzymes that are crucial for bacterial DNA replication and metabolism, respectively.

Caption: Proposed mechanism involving the inhibition of key bacterial enzymes by pyrimidine Schiff bases.

By binding to the active sites of these enzymes, pyrimidine Schiff bases can disrupt critical cellular processes, ultimately leading to the inhibition of bacterial growth and cell death. The specific interactions, often involving hydrogen bonds and van der Waals forces with key amino acid residues in the enzyme's active site, are crucial for their inhibitory activity.[8]

Conclusion and Future Directions

Pyrimidine Schiff bases represent a versatile and promising platform for the development of novel antimicrobial agents. Their straightforward synthesis, coupled with their potent and often selective antimicrobial activity, makes them attractive candidates for further investigation. Future research should focus on elucidating the precise molecular mechanisms of action for a wider range of these compounds, optimizing their structure-activity relationships to enhance potency and reduce potential toxicity, and evaluating their efficacy in in vivo models of infection. The continued exploration of this chemical space holds significant promise for addressing the urgent global challenge of antimicrobial resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, molecular docking and biological evaluation of bis-pyrimidine Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Pyrimidinone Bearing Aminomethylenes and Schiff Bases as Potent Antioxidant, Antibacterial, SARS-CoV-2, and COVID-19 Main Protease MPro Inhibitors: Design, Synthesis, Bioactivities, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. squ.elsevierpure.com [squ.elsevierpure.com]

- 8. medcraveonline.com [medcraveonline.com]

The Anticancer Potential of 6-Aminouracil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The uracil scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the development of anticancer agents. Among its derivatives, 6-aminouracil has emerged as a versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. These derivatives have demonstrated promising activity against various cancer cell lines, operating through a multitude of mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the current landscape of 6-aminouracil derivatives as anticancer agents, with a focus on their synthesis, biological evaluation, and mechanisms of action. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Uracil and its derivatives have historically played a crucial role in cancer chemotherapy, with compounds like 5-fluorouracil being in clinical use for decades.[1] The 6-aminouracil core, with its reactive amino group, provides a strategic handle for synthetic modifications, allowing for the construction of fused heterocyclic systems and substituted derivatives with diverse pharmacological properties.[2] These modifications have led to the discovery of compounds with potent cytotoxic effects against a range of cancer cell lines, including those of the prostate, breast, lung, colon, and pancreas.[3][4] The anticancer activity of these derivatives is often attributed to their ability to interfere with fundamental cellular processes such as DNA replication and cell division, as well as to modulate specific signaling pathways that are frequently dysregulated in cancer.[5][6]

Anticancer Activity of 6-Aminouracil Derivatives

A significant body of research has demonstrated the in vitro and in vivo anticancer potential of various 6-aminouracil derivatives. The cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

In Vitro Cytotoxicity

The following tables summarize the reported IC50 values of representative 6-aminouracil derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Fused and Substituted 6-Aminouracil Derivatives against Prostate Cancer (PC3) Cell Line [3]

| Compound | Modification | IC50 (µM) |

| 3a | Pyrimidine-2-thione attached via amino bridge | 43.95 |

| 3c | Pyrimidine-2-thione attached via amino bridge | 79.20 |

| 4 | Chloroacetylated 6-aminouracil | 21.21 |

| 5a | Substituted furan attached via amino bridge | 7.02 |

| 5b | Substituted furan attached via amino bridge | 8.57 |

| 6 | Pyrrolidinone directly attached | 38.73 |

| Doxorubicin | (Reference) | 0.93 |

Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines [4]

| Compound | Cancer Cell Line | IC50 (µM) |

| 17c | A-549 (Lung) | 1.8 |

| MCF-7 (Breast) | 1.5 | |

| Panc-1 (Pancreatic) | 1.7 | |

| HT-29 (Colon) | 1.9 | |

| 19j | A-549 (Lung) | 1.1 |

| MCF-7 (Breast) | 1.2 | |

| Panc-1 (Pancreatic) | 1.1 | |

| HT-29 (Colon) | 1.3 | |

| Doxorubicin | (Reference) | 1.1 |

Table 3: In Vivo Anticancer Activity of a 5-Cinnamoyl-6-aminouracil Derivative [5]

| Compound | Cancer Model | Administration | Activity (% T/C) |

| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia (in vivo) | Intraperitoneal (ip) | 124 |

% T/C: (Median survival time of treated mice / Median survival time of control mice) x 100

Mechanisms of Anticancer Action

The anticancer effects of 6-aminouracil derivatives are multifaceted, involving the modulation of several key cellular processes and signaling pathways.

DNA Intercalation

Certain 5-cinnamoyl-6-aminouracil derivatives have been found to adopt an extended planar conformation, which is conducive to stacking interactions with the nucleic bases of DNA. This suggests a potential mechanism of action involving DNA intercalation, thereby disrupting DNA replication and transcription and ultimately leading to cell death.[5]

Enzyme Inhibition

Several synthesized 6-aminouracil derivatives have shown significant inhibitory activity against cathepsin B, a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion and metastasis.[6] For instance, phenyl thiourea derivatives of 6-aminouracil have exhibited potent inhibition of cathepsin B.[6]

Some pyrido[2,3-d]pyrimidine derivatives synthesized from 6-aminouracil have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[7] The inhibition of EGFR can block downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to reduced cancer cell growth.

The cell cycle is tightly regulated by cyclins and cyclin-dependent kinases (CDKs). Dysregulation of this process is a hallmark of cancer. Certain 6-aminouracil derivatives, particularly those with a pyrido[2,3-d]pyrimidine scaffold, have been identified as inhibitors of CDKs, such as CDK4/cyclin D1.[7][8] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.

PARP enzymes are crucial for DNA repair. Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Some novel inhibitors based on different scaffolds have been developed, and the general mechanism involves competitive inhibition at the NAD+ binding site of PARP.[9] While specific studies on 6-aminouracil derivatives as PARP inhibitors are emerging, this remains a promising area for future investigation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. 6-Aminouracil derivatives have been shown to trigger apoptosis through the activation of caspase cascades. The intrinsic pathway of apoptosis, initiated by mitochondrial stress, involves the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[10][11] The extrinsic pathway is initiated by the binding of death ligands to their receptors, leading to the activation of caspase-8.

Cell Cycle Arrest

In addition to inducing apoptosis, 6-aminouracil derivatives can also cause cell cycle arrest, primarily at the G1 or G2/M phases.[8] This arrest prevents the cells from progressing through the division cycle and can be a prelude to apoptosis. The mechanism of cell cycle arrest often involves the modulation of the levels of key regulatory proteins such as cyclins and CDKs. For instance, inhibition of CDK4/6 by certain derivatives can lead to the accumulation of cells in the G1 phase.[12]

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is common in many cancers. Some studies suggest that 6-aminouracil derivatives may exert their anticancer effects by modulating this pathway.[3][13] Inhibition of upstream activators like EGFR or direct inhibition of components of this pathway can lead to a potent anti-proliferative response.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the anticancer potential of 6-aminouracil derivatives.

In Vitro Cytotoxicity Assays

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[4][14][15]

-

Cell Plating: Seed cells in a 96-well plate at a density of 2,000 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72-96 hours.

-

Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

-

Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

Enzyme Inhibition Assays

This assay is used to determine the inhibitory effect of compounds on the enzymatic activity of Cathepsin B.[6][16]

-

Reagent Preparation: Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT). Prepare a solution of human liver Cathepsin B and a fluorogenic substrate (e.g., Z-Arg-Arg-AMC).

-

Inhibitor Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the Cathepsin B solution. Incubate for a predefined period (e.g., 15 minutes) at room temperature.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.[7][17][18][19]

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare solutions of recombinant human EGFR, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Inhibitor Incubation: In a 96-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the EGFR enzyme.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for a specified time (e.g., 45 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based assay with a phospho-tyrosine specific antibody or a luminescence-based assay like the ADP-Glo™ Kinase Assay which measures ADP production.

-

Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

-

Cell Treatment: Treat cells with the test compound for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[7]

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the anticancer activity of 6-aminouracil derivatives.

Experimental Workflows

The following diagrams outline the general workflows for key experimental procedures.

Conclusion and Future Directions

6-Aminouracil derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their synthetic tractability allows for the generation of large and diverse chemical libraries, and their ability to interact with multiple biological targets provides a foundation for the development of potent and selective anticancer agents. The mechanisms of action elucidated to date, including DNA intercalation, enzyme inhibition, and the modulation of key signaling pathways, highlight the multifaceted nature of their anticancer effects.

Future research in this area should focus on several key aspects. A more detailed understanding of the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective derivatives. Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will not only provide a deeper understanding of their mechanisms of action but also aid in the identification of predictive biomarkers for patient stratification. Moreover, in vivo studies are essential to evaluate the pharmacokinetic properties, efficacy, and safety of the most promising candidates. The continued exploration of 6-aminouracil derivatives holds great promise for the discovery of the next generation of anticancer drugs.

References

- 1. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. scispace.com [scispace.com]

- 6. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 7. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer’s Disease: Computational Refining and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.com.cn [promega.com.cn]

- 18. biocompare.com [biocompare.com]

- 19. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

The Pyrimidinol Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, underpinning the development of a vast array of therapeutic agents. Among its derivatives, pyrimidinols, characterized by the presence of one or more hydroxyl groups, have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrimidinol-based compounds, offering a critical resource for the design and development of novel therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental workflows to facilitate a deeper understanding of this important chemical class.

Introduction to Pyrimidinols and their Therapeutic Potential

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3.[1][2] Their derivatives are of immense interest in medicinal chemistry due to their presence in essential biological molecules such as nucleic acids (cytosine, thymine, and uracil) and their ability to interact with a wide range of biological targets.[3][4] The introduction of a hydroxyl group, forming a pyrimidinol, significantly influences the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and metabolic stability, thereby modulating its biological activity.

Pyrimidinol-containing compounds have demonstrated a broad spectrum of pharmacological effects, including but not limited to:

-

Kinase Inhibition: Many pyrimidinol derivatives act as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[5][6] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a major class of targeted therapeutics.[5]

-

Anticancer Activity: Beyond kinase inhibition, pyrimidinols exhibit anticancer properties through various mechanisms, including the disruption of other cellular processes essential for tumor growth and survival.[7][8]

-

Antimicrobial Activity: The pyrimidine scaffold is also a validated pharmacophore for the development of antibacterial and antifungal agents.[9][10] Pyrimidinol derivatives have shown promise in combating a range of microbial pathogens.

Understanding the intricate relationship between the chemical structure of a pyrimidinol derivative and its biological activity is paramount for the rational design of more potent and selective drug candidates. This guide will delve into the specific SAR of pyrimidinols in these key therapeutic areas.

Structure-Activity Relationship (SAR) of Pyrimidinols

The biological activity of pyrimidinol derivatives is exquisitely sensitive to the nature and position of substituents on the pyrimidine ring. The following sections summarize the SAR of pyrimidinols as kinase inhibitors, anticancer agents, and antimicrobial compounds, with quantitative data presented in structured tables.

Pyrimidinols as Kinase Inhibitors

The pyrimidine core serves as an excellent scaffold for designing kinase inhibitors, often acting as a hinge-binder that mimics the adenine moiety of ATP. The hydroxyl group of the pyrimidinol can form crucial hydrogen bonds with the kinase active site, enhancing binding affinity.

A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines were investigated as PI3K/mTOR inhibitors. The SAR studies revealed that substitution at the C7 position significantly influences kinase activity.

| Compound | R | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Ref. |

| 1 | H | 19 | 37 | [11] |

| 5 | Cl | <10 | ~100 | [11] |

| 6 | CH3 | <10 | ~100 | [11] |

| 19 | OCH2CH2OCH3 | 3-10 | ~100 | [11] |

| 21 | CH=CH2 | 3-10 | ~100 | [11] |

| 32 | (CH2)2N(CH3)2 | 3-10 | >1000 | [11] |

SAR Insights:

-

Introduction of small substituents like chlorine or a methyl group at the C7 position (compounds 5 and 6 ) resulted in slightly increased activity against PI3Kα compared to the unsubstituted parent compound 1 .[11]

-

Larger, more flexible groups at C7, such as a methoxyethyl ether (compound 19 ) or a vinyl group (compound 21 ), led to potent PI3Kα inhibition with IC50 values in the low nanomolar range.[11]

-

The introduction of a dimethylaminomethyl group at C7 (compound 32 ) maintained high PI3Kα potency while significantly reducing mTOR inhibition, indicating a shift towards selectivity.[11]

The following diagram illustrates a simplified PI3K/mTOR signaling pathway, a common target for pyrimidinol-based kinase inhibitors.

Caption: Simplified PI3K/mTOR signaling pathway targeted by pyrimidinol inhibitors.

Pyrimidinols as Anticancer Agents

The anticancer activity of pyrimidinol derivatives is often evaluated through cell-based assays that measure cytotoxicity or the inhibition of cell proliferation. The IC50 value, representing the concentration of a compound that inhibits 50% of cell growth, is a key metric.

A series of pyrimidine-containing scaffold compounds were evaluated for their antiproliferative activity against breast cancer cell lines.

| Compound | R1 | R2 | Cell Line | IC50 (µM) | Ref. |

| 9 | H | H | MCF-7 | 26.07 | [8] |

| 10 | OCH3 | H | MCF-7 | 4.72 | [8] |

| 9 | H | H | MDA-MB-231 | 10.64 | [8] |

| 10 | OCH3 | H | MDA-MB-231 | 7.64 | [8] |

SAR Insights:

-

The introduction of a methoxy group at the R1 position (compound 10 ) significantly enhanced the anticancer activity against the MCF-7 breast cancer cell line compared to the unsubstituted analog (compound 9 ).[8]

-

A similar trend, though less pronounced, was observed in the MDA-MB-231 cell line.[8]

The following workflow illustrates the typical process of a structure-activity relationship study for developing novel therapeutic agents.

Caption: General workflow for a structure-activity relationship (SAR) study.

Pyrimidinols as Antimicrobial Agents

Pyrimidinol derivatives have been synthesized and evaluated for their activity against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is the standard measure of in vitro antimicrobial activity.

A series of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives were synthesized and their antimicrobial activities were evaluated.

| Compound | R | X | S. aureus MIC (µM/ml) | E. coli MIC (µM/ml) | C. albicans MIC (µM/ml) | Ref. |

| 2 | 4-Cl | OH | >3.81 | 0.91 | >3.81 | [10] |

| 5 | 2,4-diCl | OH | 1.91 | 1.91 | 1.91 | [10] |

| 10 | 5-Br, 2-OH | OH | >3.09 | 1.55 | >3.09 | [10] |

| 11 | 4-Br | SH | 1.68 | 3.37 | 3.37 | [10] |

| 12 | 4-Cl | NH2 | 0.87 | 1.73 | 1.73 | [10] |

SAR Insights:

-

The presence of electron-withdrawing groups, such as chlorine and bromine, on the phenyl ring at position 4 generally enhanced antimicrobial activity.[10] For example, the 4-chloro substituted pyrimidin-2-amine (compound 12 ) showed significant activity against S. aureus.[10]

-

The nature of the substituent at position 2 of the pyrimidine ring (OH, SH, or NH2) also played a crucial role in determining the antimicrobial spectrum and potency.[10]

-

Compound 2 , a pyrimidinol with a 4-chlorophenyl substituent, displayed potent activity against E. coli.[10]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation and comparison of SAR data. The following sections provide an overview of the key assays cited in the evaluation of pyrimidinol derivatives.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. A common method is the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production, which is detected as a decrease in a luminescent signal.

Methodology:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

-

Add the test compound (pyrimidinol derivative) at various concentrations.

-

Initiate the reaction by adding ATP and incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: Metabolically active cells possess mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the pyrimidinol derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

-

MTT Incubation:

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using broth microdilution or agar dilution methods.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid or solid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.

Methodology (Broth Microdilution):

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

-

Serial Dilution:

-

Perform serial two-fold dilutions of the pyrimidinol compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

-

Data Analysis:

-

Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a well with no visible growth.

-

Conclusion

The pyrimidinol scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents targeting a range of diseases. The structure-activity relationship studies summarized in this guide highlight the critical role of substituent patterns on the pyrimidine ring in modulating biological activity and selectivity. The hydroxyl group of the pyrimidinol core is often a key pharmacophoric feature, participating in essential hydrogen bonding interactions with biological targets.

The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery. A thorough understanding of the SAR of pyrimidinols, coupled with robust and standardized biological evaluation methods, will continue to drive the design and optimization of new, more effective pyrimidinol-based drugs for the treatment of cancer, infectious diseases, and other significant health challenges. Future efforts in this area will likely focus on leveraging computational modeling and structure-based design to further refine the SAR and develop compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. SAR studies on dihydropyrimidinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanism of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol, a potent inhibitor of DNA repair pathways. This document details the compound's primary molecular targets, its impact on cellular signaling, and provides comprehensive experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key biological pathways and experimental workflows are visually represented to facilitate a deeper understanding of its function.

Core Mechanism of Action: Inhibition of DNA Ligases